molecular formula C25H24FN3O3S2 B2523208 4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 851080-05-2

4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2523208
CAS No.: 851080-05-2
M. Wt: 497.6
InChI Key: FCOHYTCBQCNNGX-RFBIWTDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a sulfonamide-containing benzamide derivative featuring a fluorinated dihydrobenzothiazole moiety. Its structure includes a benzyl(ethyl)sulfamoyl group attached to a benzamide core, which is further linked to a Z-configured 3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene group.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O3S2/c1-3-28(17-18-9-6-5-7-10-18)34(31,32)20-15-13-19(14-16-20)24(30)27-25-29(4-2)23-21(26)11-8-12-22(23)33-25/h5-16H,3-4,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOHYTCBQCNNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, coatings, and chemical processes.

Mechanism of Action

The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares the target compound with structurally related derivatives, focusing on substituents, molecular properties, and reported biological activities:

Compound Name Sulfamoyl Substituents Benzothiazole Substituents Molecular Weight (g/mol) Key Functional Features Reported Activity Reference
Target compound : 4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide Benzyl, ethyl 3-Ethyl, 4-fluoro ~513.6 (estimated) Fluorine enhances electronegativity Not explicitly reported -
4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (LMM5) Benzyl, methyl 3-Methyl, 6-methoxy 481.6 Methoxy group increases hydrophilicity Antifungal (C. albicans)
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Cyclohexyl, ethyl Furan-linked oxadiazole ~531.6 (estimated) Oxadiazole improves metabolic stability Antifungal (C. albicans)
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide Dimethyl 3-Ethyl, 6-bromo ~532.4 (estimated) Bromine increases steric bulk Not reported
4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide Butyl, methyl 3-Ethyl, 4-methoxy ~531.6 (estimated) Methoxy enhances solubility Not reported
Ethyl 4-[4-[(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate Piperazine-ethyl carboxylate 3-Ethyl, 4-fluoro ~617.8 (estimated) Piperazine improves solubility Not reported

Key Observations:

Sulfamoyl Group Variations: The benzyl(ethyl)sulfamoyl group in the target compound provides a balance of lipophilicity and steric bulk compared to smaller substituents (e.g., dimethyl in ) or bulkier groups (e.g., cyclohexyl in LMM11 ).

Benzothiazole Modifications :

  • Fluorine at the 4-position (target compound) increases electronegativity and may enhance binding affinity compared to methoxy (LMM5 ) or bromo () substituents.
  • Methoxy groups (e.g., in LMM5 and ) improve hydrophilicity but reduce membrane permeability relative to halogens.

Biological Activity: LMM5 and LMM11 demonstrated antifungal activity against Candida albicans, suggesting that the sulfamoyl-benzamide scaffold is a viable pharmacophore for antifungal agents . The target compound’s fluorine substituent may confer improved bioavailability or target selectivity compared to non-halogenated analogs.

Biological Activity

The compound 4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a sulfonamide derivative with potential pharmacological applications. Its structure suggests various biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings, including in vitro and in vivo studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

C19H21FN2O2S\text{C}_{19}\text{H}_{21}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes a sulfonamide group, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have shown that sulfonamide compounds exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been reported to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The compound may share these properties due to its structural similarities.

  • In vitro Studies :
    • Cell Lines : The compound was tested against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). Preliminary results indicated an IC50 value of around 1.30 μM against HepG2 cells, suggesting potent antiproliferative effects compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) with an IC50 of 17.25 μM .
    • Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which are critical pathways for halting cancer cell proliferation.
  • In vivo Studies :
    • Xenograft Models : In animal models, the compound demonstrated a tumor growth inhibition (TGI) rate of approximately 48.89%, comparable to existing HDAC inhibitors . This suggests that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

Sulfonamide derivatives are also recognized for their antimicrobial properties. The specific activity of this compound against various bacterial strains has not been extensively documented; however, related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

Comparative Analysis of Similar Compounds

Compound NameStructureIC50 (µM)Mechanism of ActionReference
FNASimilar to target compound1.30HDAC inhibition, apoptosis induction
SAHAHydroxamic acid derivative17.25HDAC inhibition
Benzamide DerivativeVariesVariesAntimicrobial action

Case Studies

  • Case Study 1: Inhibition of HDAC Activity
    • A study focused on a series of benzamide derivatives found that modifications at the benzyl and sulfamoyl positions significantly enhanced HDAC inhibitory activity. The study concluded that similar modifications could potentially increase the efficacy of our target compound .
  • Case Study 2: Antimicrobial Efficacy
    • Research on sulfonamide compounds indicated that they exhibit broad-spectrum antibacterial activity, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). Although specific data on our target compound is limited, it is reasonable to hypothesize similar activity based on structural characteristics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.